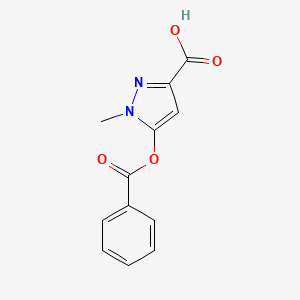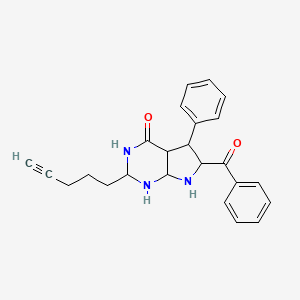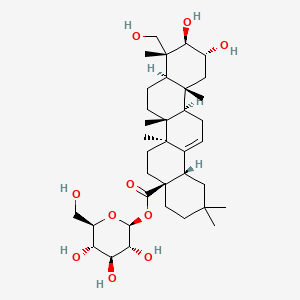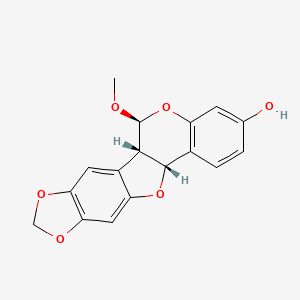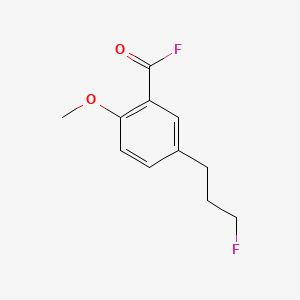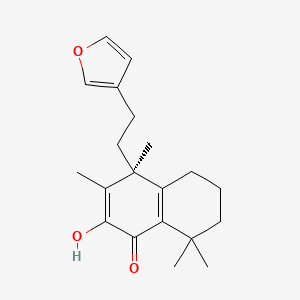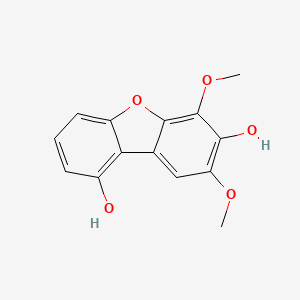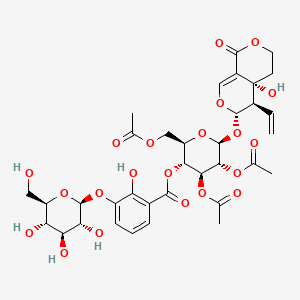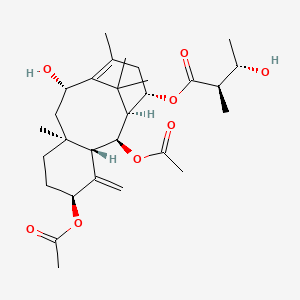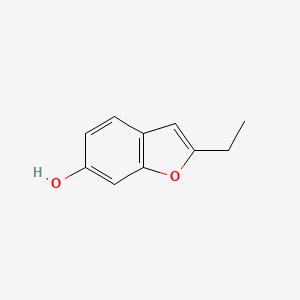![molecular formula C18H18N4O4 B593593 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline CAS No. 1812-68-6](/img/structure/B593593.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline is a chemical compound formed by the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is widely used in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds as follows:
1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine→1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2O
The reaction is a condensation reaction, where water is eliminated as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydrazone.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone to the corresponding amine.
Major Products Formed
Substitution Reactions: Substituted hydrazones.
Oxidation Reactions: Oxidized products such as nitro compounds.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified using various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazone derivatives: These compounds are similar in structure and reactivity to 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline.
Phenylhydrazone derivatives: These compounds also form stable hydrazone derivatives with carbonyl compounds.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its ability to form stable derivatives with a wide range of carbonyl compounds makes it particularly valuable in analytical applications.
Eigenschaften
CAS-Nummer |
1812-68-6 |
|---|---|
Molekularformel |
C18H18N4O4 |
Molekulargewicht |
354.366 |
IUPAC-Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)15-8-9-16(17(12-15)22(25)26)20-19-13-18(10-4-5-11-18)14-6-2-1-3-7-14/h1-3,6-9,12-13,20H,4-5,10-11H2/b19-13- |
InChI-Schlüssel |
NMDINFCSGKUZSS-UYRXBGFRSA-N |
SMILES |
C1CCC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyme |
1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


